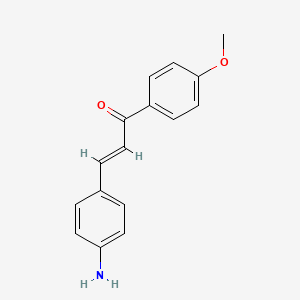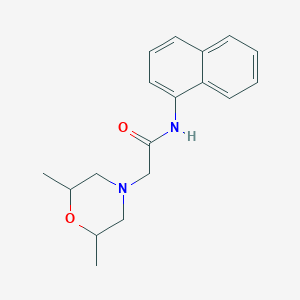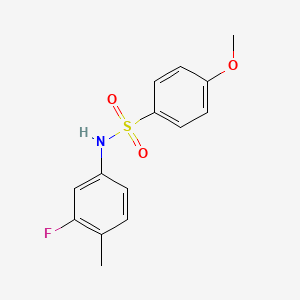![molecular formula C17H22N2O3S B5429263 4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5429263.png)
4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as AOA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential to inhibit the activity of the enzyme glutamine synthetase (GS). GS is an essential enzyme that plays a crucial role in the regulation of glutamine levels in the body, which is important for various physiological processes. The inhibition of GS by AOA has been found to have several biochemical and physiological effects that have been explored in various studies.
作用机制
4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid inhibits the activity of GS by binding to the active site of the enzyme. GS is responsible for the conversion of glutamate and ammonia to glutamine, which is an essential amino acid. The inhibition of GS by this compound leads to a decrease in glutamine levels, which has several downstream effects. The decrease in glutamine levels has been found to have anti-cancer effects, as cancer cells rely heavily on glutamine for their survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been explored in various studies. The inhibition of GS by this compound leads to a decrease in glutamine levels, which has been found to have anti-cancer effects. This compound has also been found to have neuroprotective effects, as it has been shown to protect neurons from glutamate-induced excitotoxicity. Additionally, this compound has been found to have herbicidal properties, as it inhibits the activity of GS in plants.
实验室实验的优点和局限性
One of the advantages of using 4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments is its specificity for GS. This compound has been found to inhibit the activity of GS without affecting other enzymes in the body. Additionally, this compound has been found to have low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of neurological disorders and in the field of agriculture. The development of more water-soluble forms of this compound could also expand its potential applications in lab experiments.
合成方法
4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis of this compound was first reported in 1981 by Krajewska and coworkers. The synthesis method involves the reaction of 1-adamantylamine with carbon disulfide to form 1-adamantylthiourea. This compound is then reacted with ethyl chloroacetate to form ethyl 4-(1-adamantyl)-1,3-thiazol-2-ylcarbamate. The final step involves the hydrolysis of this compound to form this compound.
科学研究应用
4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of cancer biology. The inhibition of GS by this compound has been found to have anti-cancer effects in various cancer cell lines. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in the field of agriculture, as it has been found to have herbicidal properties.
属性
IUPAC Name |
4-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-14(1-2-15(21)22)19-16-18-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,1-8H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHWAVWTOJAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
![N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)
![(3R*,3aR*,7aR*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5429204.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5429210.png)
![N-[2-(methylamino)-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5429217.png)
![9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5429218.png)


![(4aS*,8aR*)-6-[(5-ethylpyridin-2-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5429252.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5429259.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-norvalinamide](/img/structure/B5429266.png)

![N-butyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5429273.png)